Azemiglitazone

Catalog No.
S536393
CAS No.
1133819-87-0
M.F
C19H17NO5S
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azemiglitazone

CAS Number

1133819-87-0

Product Name

Azemiglitazone

IUPAC Name

5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17NO5S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23)

InChI Key

YAUMOGALQJYOJQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Azemiglitazone, MSDC-0602; MSDC0602; MSDC 0602

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

The exact mass of the compound 5-(4-(2-(3-Methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione is 371.0827 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azemiglitazone (also known as MSDC-0602 or its potassium salt MSDC-0602K) is a second-generation thiazolidinedione (TZD) engineered to selectively inhibit the mitochondrial pyruvate carrier (MPC) while minimizing direct activation of the nuclear transcription factor PPARγ . Unlike classical TZDs such as pioglitazone or rosiglitazone, which drive systemic metabolic changes through robust nuclear receptor binding, azemiglitazone functions primarily at the inner mitochondrial membrane to shift cellular energy metabolism from glucose oxidation toward fatty acid utilization [1]. For procurement specialists and principal investigators, it represents a highly specialized tool compound for modeling insulin sensitization, Metabolic Dysfunction-Associated Steatohepatitis (MASH), and synergistic GLP-1 therapies without the confounding toxicities—such as edema, weight gain, and bone loss—endemic to first-generation analogs .

Substituting azemiglitazone with readily available first-generation TZDs like pioglitazone or rosiglitazone fundamentally alters experimental outcomes due to divergent target engagement [1]. While classical TZDs bind PPARγ with low micromolar to nanomolar affinity—triggering widespread transcriptional changes that induce fluid retention, unwanted adipogenesis, and severe bone density loss—azemiglitazone is explicitly designed to be PPARγ-sparing [2]. Utilizing a generic TZD in metabolic or stem cell assays will artificially drive fat cell differentiation, confound long-term in vivo safety models with osteoclast proliferation, and fail to isolate the specific mitochondrial metabolic pathways governed purely by MPC inhibition [1].

Decoupled Receptor Affinity: MPC Inhibition vs. PPARγ Activation

Azemiglitazone demonstrates a highly selective binding profile, targeting mitochondrial membranes (MPC) with an IC50 of 1.38 μM while exhibiting a drastically reduced affinity for PPARγ (IC50 = 18.25 μM) . In contrast, the classical comparator pioglitazone binds PPARγ with an EC50 of 1.2 μM, driving potent nuclear transcription[1]. This ~13-fold separation between mitochondrial and nuclear target engagement ensures that azemiglitazone functions as a targeted metabolic modulator rather than a broad transcriptional activator .

Evidence DimensionReceptor Binding Affinity (IC50 / EC50)
Target Compound DataAzemiglitazone: MPC IC50 = 1.38 μM; PPARγ IC50 = 18.25 μM
Comparator Or BaselinePioglitazone: PPARγ EC50 = 1.2 μM
Quantified Difference>13-fold reduction in PPARγ affinity relative to MPC binding for Azemiglitazone
ConditionsLanthaScreen TR-FRET competitive binding assay / mitochondrial membrane binding assays

Procuring azemiglitazone allows researchers to isolate mitochondrial pyruvate carrier effects without triggering the confounding nuclear transcription pathways associated with generic TZDs.

Elimination of TZD-Induced Bone Density Loss in Long-Term Models

First-generation TZDs are notorious for stimulating osteoclast formation and reducing bone density, which heavily confounds long-term metabolic studies. In a 6-month in vivo study using adult male C57BL/6 mice, a rosiglitazone diet resulted in a 35% decrease in bone mass accompanied by an increased number of osteoclasts [1]. Conversely, mice fed azemiglitazone (MSDC-0602) maintained a bone mass that was statistically indistinguishable from the control group, as the compound fails to increase RANKL-induced osteoclast differentiation [1].

Evidence DimensionIn Vivo Bone Mass Reduction
Target Compound DataAzemiglitazone: 0% decrease (indistinguishable from control)
Comparator Or BaselineRosiglitazone: 35% decrease in bone mass
Quantified DifferenceComplete elimination of the 35% bone mass loss seen with classical TZDs
Conditions6-month diet in adult male C57BL/6 mice; evaluated via bone µCT and histomorphometry

For long-term in vivo metabolic studies, azemiglitazone is essential to prevent bone loss from confounding frailty, mobility, or toxicity assessments.

Suppression of Off-Target Adipogenesis in Mesenchymal Stem Cells

Classical TZDs inherently drive adipogenesis at the expense of osteoblast formation due to their potent PPARγ agonism. In human bone marrow-derived mesenchymal stem cells (BM-MSCs), azemiglitazone uniquely promotes osteoblastic differentiation while actively suppressing adipogenesis [1]. This behavior is fundamentally distinct from pioglitazone and rosiglitazone, which force BM-MSCs into an adipocyte lineage, thereby altering the cellular microenvironment in tissue engineering and regenerative models [1].

Evidence DimensionBM-MSC Lineage Commitment
Target Compound DataAzemiglitazone: Promotes osteoblastic differentiation, suppresses adipogenesis
Comparator Or BaselinePioglitazone / Rosiglitazone: Promotes adipogenesis, suppresses osteoblasts
Quantified DifferenceReversal of lineage commitment direction in BM-MSCs compared to classical TZDs
ConditionsHuman bone marrow-derived mesenchymal stem cells (BM-MSCs) differentiation assays

Researchers procuring compounds for stem cell or bone marrow assays must use azemiglitazone to avoid artificially inducing fat cell differentiation.

Synergistic Lean Mass Preservation with GLP-1 Agonists

A critical limitation of GLP-1 receptor agonists (e.g., liraglutide) in obesity models is the concurrent loss of lean muscle mass. In diabetic db/db mice, the administration of liraglutide alone resulted in a measurable decrease in lean body mass[1]. However, the co-administration of azemiglitazone with liraglutide yielded a significant preservation of lean body mass while synergistically improving glucose tolerance and increasing calorie-burning brown adipose tissue (BAT)[1].

Evidence DimensionLean Body Mass Preservation
Target Compound DataAzemiglitazone + Liraglutide: Significant preservation of lean muscle mass
Comparator Or BaselineLiraglutide alone: Decreased lean body mass
Quantified DifferencePrevention of GLP-1-induced muscle wasting
ConditionsDiabetic db/db mice treated via oral gavage (azemiglitazone) and s.c. injection (liraglutide)

Azemiglitazone is the optimal procurement choice for researchers developing next-generation, muscle-sparing combination therapies for obesity and MASH.

Next-Generation MASH/NASH In Vivo Modeling

Because azemiglitazone avoids the fluid retention, weight gain, and bone density loss associated with first-generation TZDs, it is the preferred baseline compound for long-term murine models of Metabolic Dysfunction-Associated Steatohepatitis (MASH) [2]. It allows researchers to study mitochondrial metabolic shifts without the confounding variables of PPARγ-induced toxicities.

GLP-1 Combination Therapy Development

Given its proven ability to preserve lean muscle mass and increase brown adipose tissue (BAT) when co-administered with liraglutide, azemiglitazone is highly recommended for pharmaceutical research focused on mitigating the muscle-wasting side effects of GLP-1 receptor agonists in obesity and diabetes models[1].

Stem Cell Lineage and Bone Marrow Assays

For tissue engineering and regenerative medicine, azemiglitazone provides a mechanism to modulate the mitochondrial pyruvate carrier (MPC) in bone marrow-derived mesenchymal stem cells (BM-MSCs) without triggering the unwanted adipogenesis universally seen with rosiglitazone or pioglitazone[2].

Mitochondrial Pyruvate Carrier (MPC) Pathway Isolation

As a targeted MPC inhibitor with an IC50 of 1.38 μM and minimal nuclear receptor affinity, azemiglitazone serves as a critical chemical probe for isolating inner mitochondrial membrane transport mechanisms in cellular fluxomic and metabolic assays [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

371.08274382 Da

Monoisotopic Mass

371.08274382 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81MXZ6QOBM

Wikipedia

Azemiglitazone

Dates

Last modified: 08-15-2023
1: McCommis KS, Hodges WT, Brunt EM, Nalbantoglu I, McDonald WG, Holley C, Fujiwara H, Schaffer JE, Colca JR, Finck BN. Targeting the Mitochondrial Pyruvate Carrier Attenuates Fibrosis in a Mouse Model of Nonalcoholic Steatohepatitis. Hepatology. 2016 Dec 27. doi: 10.1002/hep.29025. [Epub ahead of print] PubMed PMID: 28027586.
2: Fukunaga T, Zou W, Rohatgi N, Colca JR, Teitelbaum SL. An insulin-sensitizing thiazolidinedione, which minimally activates PPARγ, does not cause bone loss. J Bone Miner Res. 2015 Mar;30(3):481-8. doi: 10.1002/jbmr.2364. PubMed PMID: 25257948; PubMed Central PMCID: PMC4472363.
3: Chen Z, Vigueira PA, Chambers KT, Hall AM, Mitra MS, Qi N, McDonald WG, Colca JR, Kletzien RF, Finck BN. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione. J Biol Chem. 2012 Jul 6;287(28):23537-48. doi: 10.1074/jbc.M112.363960. PubMed PMID: 22621923; PubMed Central PMCID: PMC3390629.
4: Colca JR, McDonald WG, Cavey GS, Cole SL, Holewa DD, Brightwell-Conrad AS, Wolfe CL, Wheeler JS, Coulter KR, Kilkuskie PM, Gracheva E, Korshunova Y, Trusgnich M, Karr R, Wiley SE, Divakaruni AS, Murphy AN, Vigueira PA, Finck BN, Kletzien RF. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)--relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013 May 15;8(5):e61551. doi: 10.1371/journal.pone.0061551. PubMed PMID: 23690925; PubMed Central PMCID: PMC3655167.

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